
5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, iodine, and a cyclopropylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure the purity of the final product.
化学反応の分析
Types of Reactions
5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different pyridine derivatives.
科学的研究の応用
5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe in biological assays to study enzyme activity and protein interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
作用機序
The mechanism of action of 5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels. The compound’s unique substituents, such as the bromine and iodine atoms, can enhance its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
5-Bromo-3-methoxypyridine: Similar structure but lacks the cyclopropylmethoxy group and iodine atom.
2-Iodo-3-methoxypyridine: Similar structure but lacks the bromine atom and cyclopropylmethoxy group.
3-(Cyclopropylmethoxy)pyridine: Similar structure but lacks the bromine and iodine atoms.
Uniqueness
5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine is unique due to the presence of both bromine and iodine atoms, as well as the cyclopropylmethoxy group. These substituents confer distinct chemical and physical properties, such as increased reactivity and potential for specific interactions with biological targets. The combination of these features makes the compound particularly valuable in the synthesis of complex organic molecules and the development of new pharmaceuticals.
特性
分子式 |
C9H9BrINO |
|---|---|
分子量 |
353.98 g/mol |
IUPAC名 |
5-bromo-3-(cyclopropylmethoxy)-2-iodopyridine |
InChI |
InChI=1S/C9H9BrINO/c10-7-3-8(9(11)12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChIキー |
JKNQURZDFWFWEE-UHFFFAOYSA-N |
正規SMILES |
C1CC1COC2=C(N=CC(=C2)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)
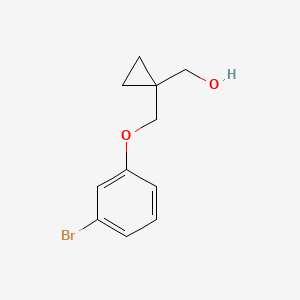

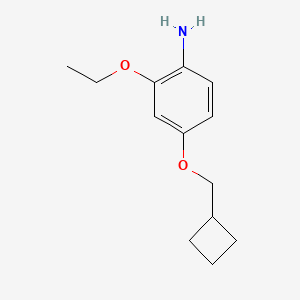
![[4-[(2-Nitrobenzyl)thio]phenyl]boronic acid](/img/structure/B13724596.png)
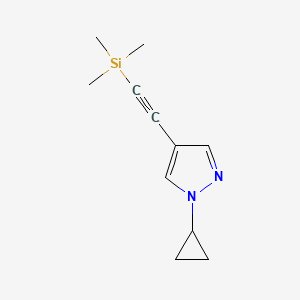
![2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13724608.png)
![sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13724618.png)
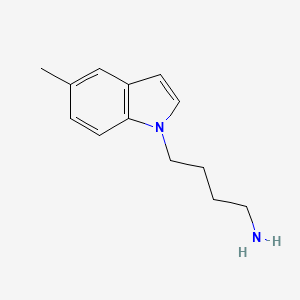
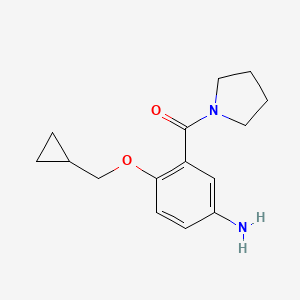
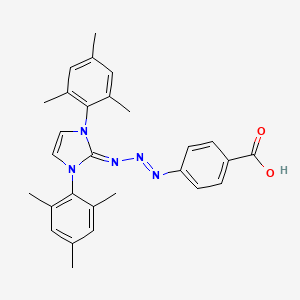
![4-(3,3-Difluoropiperidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13724639.png)
![3-[(2-Methoxybenzenesulfonyl)methyl]piperidine](/img/structure/B13724644.png)
![1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B13724652.png)
